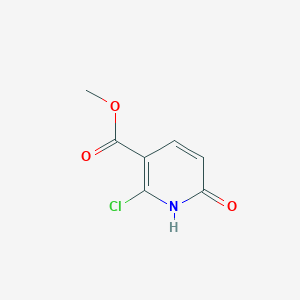

Methyl 2-chloro-6-hydroxynicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-chloro-6-hydroxynicotinate is a chemical compound1. However, there is limited information available about this specific compound. It is similar to Methyl 5-chloro-6-hydroxynicotinate, which has a molecular weight of 187.582.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of Methyl 2-chloro-6-hydroxynicotinate.Molecular Structure Analysis

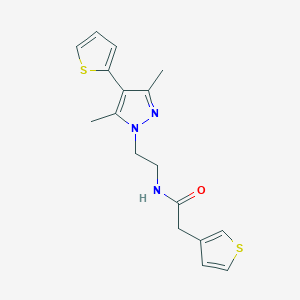

The molecular formula of Methyl 2-chloro-6-hydroxynicotinate is C7H6ClNO31. However, the specific molecular structure is not available in the search results.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Methyl 2-chloro-6-hydroxynicotinate.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-chloro-6-hydroxynicotinate are not well-documented. However, it is known that the compound has a molecular weight of 187.581.科学的研究の応用

Application in Biochemistry

- Field : Biochemistry

- Application Summary : 6-Hydroxynicotinate is used in the study of bacterial nicotinic acid degradation .

- Method of Application : The enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine with concomitant oxidation of NADH .

- Results : The study identified Tyr215 and His47 as critical determinants both of 6-HNA binding and in coupling rates of 2,5-DHP and NAD+ product formation .

Application in Pharmacology

- Field : Pharmacology

- Application Summary : 6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

- Method of Application : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .

- Results : The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .

Application in Microbiology

- Field : Microbiology

- Application Summary : 6-Hydroxynicotinate is involved in the degradation of nicotinic acid by aerobic bacteria .

- Method of Application : The enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine with concomitant oxidation of NADH .

- Results : The study showed that a homocyclic analogue of 6-HNA, 4-hydroxybenzoic acid (4-HBA), is decarboxylated and hydroxylated by NicC with a 420-fold lower catalytic efficiency than is 6-HNA .

Application in Drug Discovery

- Field : Drug Discovery

- Application Summary : Quinoline derivatives, which are structurally similar to Methyl 2-chloro-6-hydroxynicotinate, are utilized in the discovery of novel antimicrobial agents .

- Method of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Application in Enzyme Research

- Field : Enzyme Research

- Application Summary : 6-Hydroxynicotinate 3-monooxygenase (NicC) is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH in nicotinic acid degradation by aerobic bacteria .

- Method of Application : The study used isotope ratio mass spectrometry following the natural abundance of 13C in the CO2 product .

- Results : The study identified Tyr215 and His47 as critical determinants both of 6-HNA binding and in coupling rates of 2,5-DHP and NAD+ product formation .

Application in Antimicrobial Drug Discovery

- Field : Antimicrobial Drug Discovery

- Application Summary : Quinoline derivatives, which are structurally similar to Methyl 2-chloro-6-hydroxynicotinate, are utilized in the discovery of novel antimicrobial agents .

- Method of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Safety And Hazards

There is no specific safety and hazard information available for Methyl 2-chloro-6-hydroxynicotinate. However, a related compound, Methyl 6-chloronicotinate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.

将来の方向性

There is no specific information available on the future directions of Methyl 2-chloro-6-hydroxynicotinate. However, given its structural similarity to other nicotinate derivatives, it may have potential applications in various fields of research and industry.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

特性

IUPAC Name |

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQFWBKMHDTZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-hydroxynicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)

![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)

![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)